![molecular formula C9H8N2O2 B6308842 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1352396-16-7](/img/structure/B6308842.png)
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Overview
Description
“2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1352396-16-7 . It has a molecular weight of 176.17 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3, which are essential in various types of tumors .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c1-5-4-6-2-3-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 176.17 . The InChI code for this compound is 1S/C9H8N2O2/c1-5-4-6-2-3-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13) .Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has been studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of new compounds for drug discovery and medicinal chemistry. In addition, this compound has been studied for its potential applications in biotechnology, such as for the production of enzymes and proteins.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as an inhibitor to FGFR, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by this compound affects several biochemical pathways. The most significant of these is the RAS–MEK–ERK pathway , the PLCγ pathway , and the PI3K–Akt pathway . These pathways are involved in cell proliferation, migration, and angiogenesis .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Advantages and Limitations for Lab Experiments
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a versatile compound that has been studied for its potential applications in various fields of scientific research. It is relatively easy to synthesize and has a wide range of uses. However, it is important to note that this compound can be toxic at high concentrations, and should be used with caution in laboratory experiments.
Future Directions
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has been studied for its potential applications in various fields of scientific research, and there are many potential future directions for research. Some potential future directions include the development of new compounds for drug discovery and medicinal chemistry, the study of its biochemical and physiological effects, and the exploration of its potential applications in biotechnology. Additionally, further research could be conducted to investigate the potential toxicity of this compound at higher concentrations, as well as to explore its potential applications in agriculture and other industries.
Synthesis Methods
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be synthesized using a variety of methods. The most common method is the condensation reaction of pyrrole and formaldehyde in the presence of an acid catalyst. This method produces a mixture of this compound and PCA, which can be separated by column chromatography. Another method involves the reaction of pyrrole and formaldehyde in the presence of a base catalyst, which produces a mixture of this compound and PCA that can be separated by recrystallization.
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-6-2-3-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCDQYMVLGCXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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